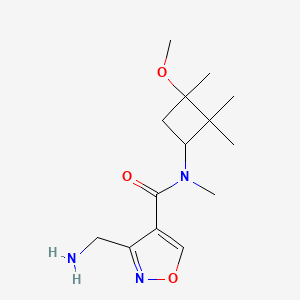![molecular formula C12H16ClN5O2 B7439350 2-Chloro-9-[2-(oxan-2-yloxy)ethyl]purin-6-amine](/img/structure/B7439350.png)
2-Chloro-9-[2-(oxan-2-yloxy)ethyl]purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-9-[2-(oxan-2-yloxy)ethyl]purin-6-amine, also known as ACEA, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. ACEA is a selective agonist for the cannabinoid receptor type 1 (CB1) and has been shown to have various physiological and biochemical effects.
Mécanisme D'action
2-Chloro-9-[2-(oxan-2-yloxy)ethyl]purin-6-amine binds to the CB1 receptor and activates it, leading to downstream signaling events. The activation of the CB1 receptor by this compound leads to the inhibition of adenylyl cyclase, which reduces the production of cyclic AMP (cAMP). This, in turn, leads to the activation of various intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the release of glutamate, a neurotransmitter that is involved in pain sensation and mood regulation. This compound has also been shown to increase the release of dopamine, a neurotransmitter that is involved in reward and motivation. In vivo studies have shown that this compound can reduce pain sensation and increase appetite.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-9-[2-(oxan-2-yloxy)ethyl]purin-6-amine has several advantages as a tool for studying the CB1 receptor. It is a selective agonist for the CB1 receptor, meaning that it does not activate other receptors in the brain. This makes it a valuable tool for studying the specific role of the CB1 receptor in various physiological processes. However, this compound also has some limitations. It has a short half-life in vivo, meaning that it is rapidly metabolized and excreted from the body. This can make it difficult to study the long-term effects of this compound on physiological processes.
Orientations Futures
There are several future directions for research on 2-Chloro-9-[2-(oxan-2-yloxy)ethyl]purin-6-amine. One area of research is the development of more potent and selective CB1 receptor agonists. This could lead to the development of new therapeutic agents for the treatment of various diseases, including pain, obesity, and addiction. Another area of research is the development of new methods for delivering this compound to the brain. This could improve the efficacy of this compound as a therapeutic agent and allow for the study of its long-term effects on physiological processes. Finally, research on the CB1 receptor and its role in various physiological processes is ongoing, and this compound will continue to be a valuable tool for studying this receptor in the future.
Méthodes De Synthèse
The synthesis of 2-Chloro-9-[2-(oxan-2-yloxy)ethyl]purin-6-amine involves a series of chemical reactions that require specific reagents and conditions. The starting material for the synthesis is 2-chloroadenosine, which is reacted with 2-(oxan-2-yloxy)ethylamine in the presence of a base to yield 2-chloro-9-[2-(oxan-2-yloxy)ethyl]adenine. This compound is then reacted with ammonia in the presence of a palladium catalyst to produce 2-chloro-9-[2-(oxan-2-yloxy)ethyl]purine. Finally, the purine derivative is reacted with an amine to yield this compound.
Applications De Recherche Scientifique
2-Chloro-9-[2-(oxan-2-yloxy)ethyl]purin-6-amine has been widely used in scientific research as a tool to study the function of the CB1 receptor. The CB1 receptor is a G protein-coupled receptor that is primarily expressed in the brain and is involved in various physiological processes, including pain sensation, appetite, and mood regulation. This compound has been shown to activate the CB1 receptor selectively, making it a valuable tool for studying the role of the CB1 receptor in these processes.
Propriétés
IUPAC Name |
2-chloro-9-[2-(oxan-2-yloxy)ethyl]purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN5O2/c13-12-16-10(14)9-11(17-12)18(7-15-9)4-6-20-8-3-1-2-5-19-8/h7-8H,1-6H2,(H2,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCASMNUMXWPSNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCN2C=NC3=C(N=C(N=C32)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,6-Dimethoxy-2-[(3-methylpyrazin-2-yl)methyl]-3-phenyl-2-azaspiro[3.3]heptane](/img/structure/B7439269.png)

![(2R)-2-(2-chlorophenyl)-2-hydroxy-N-[phenyl(2H-tetrazol-5-yl)methyl]acetamide](/img/structure/B7439293.png)
![N-(8,8-dimethyl-2-oxabicyclo[4.2.0]octan-7-yl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B7439294.png)
![2-[(4-ethyl-6-methylpyrimidin-2-yl)amino]-1-(1H-imidazol-5-yl)ethanol](/img/structure/B7439295.png)
![N-(4-hydroxy-4-phenylbutan-2-yl)-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B7439298.png)


![(3aR,6aR)-N-(6-amino-2,2-dimethyl-3,4-dihydrochromen-4-yl)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrole-6a-carboxamide](/img/structure/B7439311.png)

![1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl-(2-pyridin-4-ylpiperazin-1-yl)methanone](/img/structure/B7439343.png)
![1-[4-(3,3-Dimethylazetidin-2-yl)piperidin-1-yl]-2-(1-methoxypiperidin-4-yl)ethanone](/img/structure/B7439344.png)
![N-(2-thiomorpholin-3-ylethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B7439357.png)
![3-[4-(6,6-Dimethyl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carbonyl)phenyl]-1,3-oxazolidin-2-one;2,2,2-trifluoroacetic acid](/img/structure/B7439361.png)